3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
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Overview
Description
3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . This compound is known for its unique structure that includes a trifluoromethyl group, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction is performed using sodium hydride as a base and dimethylformamide (DMF) as a solvent, under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an antidepressant, it functions as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells . This action helps alleviate symptoms of depression and anxiety.
Comparison with Similar Compounds
Similar compounds include:
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: Also an SSRI, with distinct pharmacokinetic properties compared to fluoxetine and paroxetine.
The uniqueness of 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine lies in its specific trifluoromethyl group, which imparts unique chemical stability and reactivity .
Properties
CAS No. |
1188331-43-2 |
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Molecular Formula |
C16H16F3NO |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/i1D,2D,3D,4D,5D |
InChI Key |
WIQRCHMSJFFONW-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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